molecular formula C5H8N4O B1298838 6-Methoxypyrimidine-2,4-diamine CAS No. 3270-97-1

6-Methoxypyrimidine-2,4-diamine

Cat. No. B1298838
Key on ui cas rn: 3270-97-1
M. Wt: 140.14 g/mol
InChI Key: OSBMJXWHJWWZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09364407B2

Procedure details

To a solution of 9.2 g (0.40 mol) sodium in 320 ml methanol were added 28.9 g (0.20 mol) 2,4-diamino-6-chloropyrimidine. The mixture was heated under reflux with stirring for 44 h. After the reaction was ended the precipitated NaCl was separated off and the solution was concentrated to dryness. The residue in 300 ml ethanol was heated to boiling and filtered hot. The product precipitated out of the filtrate on standing overnight. Recrystallization of the mother liquor likewise afforded product. After drying, 6-methoxy-2,4-diaminopyrimidine was obtained as a white solid (58.8 g, 84%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[C:5](Cl)[N:4]=1.[Na+].[Cl-].[CH3:13][OH:14]>>[CH3:13][O:14][C:5]1[N:4]=[C:3]([NH2:2])[N:8]=[C:7]([NH2:9])[CH:6]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
28.9 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)Cl
Name
Quantity
320 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 44 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The residue in 300 ml ethanol was heated
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
The product precipitated out of the filtrate
WAIT
Type
WAIT
Details
on standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallization of the mother liquor likewise afforded product
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
COC1=CC(=NC(=N1)N)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 58.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.